molecular formula C18H16N2O2S B5516756 N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]benzamide

N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]benzamide

Cat. No.: B5516756
M. Wt: 324.4 g/mol
InChI Key: LFLHICCUTNSQCA-UHFFFAOYSA-N
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Description

N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]benzamide is a compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry This particular compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Properties

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-22-15-9-7-13(8-10-15)11-16-12-19-18(23-16)20-17(21)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLHICCUTNSQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]benzamide typically involves the condensation of a thiazole derivative with a benzamide precursor. One common method is the direct condensation of carboxylic acids and amines in the presence of a catalyst. For instance, the reaction can be performed using diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.

Industrial Production Methods

In an industrial setting, the production of benzamides often involves large-scale synthesis using similar condensation reactions. The use of ultrasonic irradiation and recyclable catalysts makes the process more sustainable and cost-effective. The scalability of these methods ensures that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]benzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The thiazole ring allows for nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted thiazole derivatives.

Scientific Research Applications

N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, leading to its biological effects. For instance, it may inhibit certain kinases involved in cancer cell proliferation . The methoxyphenyl group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]benzamide stands out due to its unique combination of the thiazole ring and methoxyphenyl group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

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